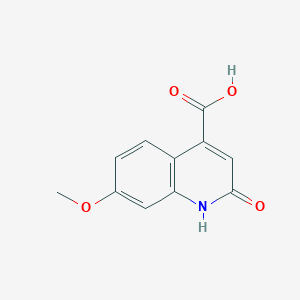![molecular formula C14H13F3N2O4S B2476039 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 868216-12-0](/img/structure/B2476039.png)
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TMTFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMTFA is a thioamide derivative of acetamide and belongs to the class of heterocyclic compounds.
作用機序
The mechanism of action of 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can enhance cognitive function. This compound has also been shown to decrease the levels of carbonic anhydrase in the body, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide.
実験室実験の利点と制限
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in research. However, this compound has some limitations. This compound has low solubility in water, which can make it difficult to use in aqueous solutions. This compound can also be toxic in high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide. This compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound could also be used as a probe for the detection of biologically active molecules in the body. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of research. This compound can be synthesized using a simple and inexpensive method and has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments and has several future directions for research. Further research is needed to fully understand the potential applications of this compound in various fields.
合成法
The synthesis of 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves the reaction of 2-methyl-3,5-dioxothiomorpholine with 4-(trifluoromethoxy)aniline in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization from ethanol.
科学的研究の応用
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been used in several scientific research studies due to its potential applications in various fields. This compound has been used as a reagent in the synthesis of heterocyclic compounds and as a ligand in the preparation of metal complexes. This compound has also been used as a probe for the detection of biologically active molecules.
特性
IUPAC Name |
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S/c1-8-13(22)19(12(21)7-24-8)6-11(20)18-9-2-4-10(5-3-9)23-14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEMKFZNPVIHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

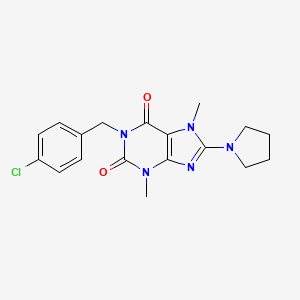
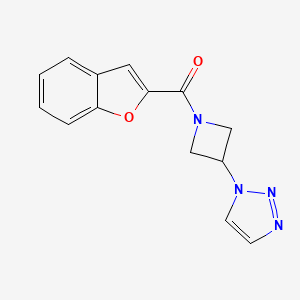
![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2475959.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2475960.png)


![(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2475968.png)

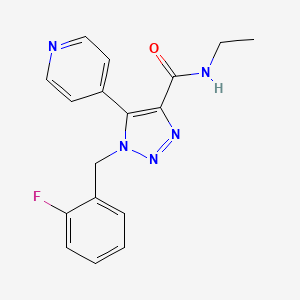
![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2475973.png)
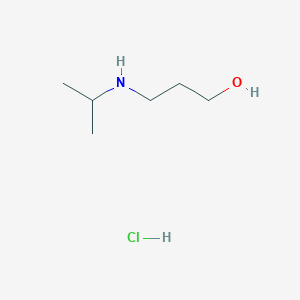

![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)
